molecular formula C8H15NO B13154349 1-(1-Aminocyclopentyl)propan-1-one

1-(1-Aminocyclopentyl)propan-1-one

Cat. No.: B13154349
M. Wt: 141.21 g/mol
InChI Key: UVSCMYBDMIBAFY-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)propan-1-one is an organic compound with the molecular formula C8H15NO It is characterized by a cyclopentane ring substituted with an amino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopentyl)propan-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often employed for amide formation.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary alcohols.

    Substitution: Amides, substituted amines.

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

  • 1-(1-Aminocyclohexyl)propan-1-one
  • 1-(1-Aminocyclobutyl)propan-1-one
  • 1-(1-Aminocyclopropyl)propan-1-one

Comparison: 1-(1-Aminocyclopentyl)propan-1-one is unique due to its five-membered cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclopentyl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3

InChI Key

UVSCMYBDMIBAFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCCC1)N

Origin of Product

United States

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